

WIC1 Protocol for Promoting Airway Basal Stem Cell Homeostasis

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Application Note

Introduction

Airway basal stem cells (ABSCs) are critical for the maintenance and repair of the airway epithelium.[1][2] Dysregulation of ABSC function, particularly through pathways like the canonical Wnt/β-catenin signaling pathway, can lead to hyperproliferation and a loss of differentiation, contributing to airway diseases.[3][4] The Wnt inhibitor compound 1 (**WIC1**) has been identified as a potent small molecule that can modulate this pathway, promoting airway epithelial homeostasis by reducing ABSC proliferation and inducing ciliated cell differentiation. [3][4] **WIC1** accomplishes this by suppressing T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) activity and decreasing nuclear localization of phosphorylated β-catenin at Y489 (p- β -cateninY489).[3][4] This document provides detailed protocols for the treatment of airway basal stem cells with **WIC1**, including methods for cell culture, treatment, and analysis of downstream effects.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy and optimal concentrations of **WIC1** in modulating the Wnt/ β -catenin signaling pathway and its effects on airway basal stem cells.

Table 1: WIC1 Inhibition of TCF/LEF Luciferase Reporter Activity in BEAS2B Cells[3][4]



| Treatment | Concentration | TCF/LEF Reporter Activity (Normalized to CHIR- treated) |
|-------------|---------------|---|
| DMSO | - | ~0.1 |
| CHIR | 5 μΜ | 1.0 |
| CHIR + WIC1 | 10 nM | ~0.8 |
| CHIR + WIC1 | 100 nM | ~0.4 |
| CHIR + WIC1 | 1 μΜ | ~0.2 |
| CHIR + WIC1 | 10 μΜ | ~0.1 |

CHIR (CHIR99021) is a GSK3 β inhibitor used to activate the Wnt/ β -catenin pathway.

Table 2: Effect of WIC1 on Airway Basal Stem Cell Proliferation and Differentiation[3][4]

| Treatment | Concentration | mABSC Proliferation (% of CHIR-treated) | Ciliated Cell Differentiation (% of total cells) |
|-------------|---------------|---|--|
| DMSO | - | Not specified | ~25% |
| CHIR | 5 μΜ | 100% | ~5% |
| CHIR + WIC1 | 100 nM | ~75% | ~15% |
| CHIR + WIC1 | 1 μΜ | ~50% | ~20% |

Table 3: Effect of WIC1 on Wnt Target Gene Expression in BEAS2B Cells[3][4]



| Treatment | Gene | Relative mRNA Expression (Fold Change vs. DMSO) |
|---------------------------|--------|---|
| CHIR (5 μM) | CCND1 | ~4.0 |
| CHIR (5 μM) | CTNNB1 | ~2.5 |
| CHIR (5 μM) | MYC | ~3.5 |
| CHIR (5 μM) + WIC1 (1 μM) | CCND1 | ~1.5 |
| CHIR (5 μM) + WIC1 (1 μM) | CTNNB1 | ~1.0 |
| CHIR (5 μM) + WIC1 (1 μM) | MYC | ~1.5 |

Experimental Protocols

Airway Basal Stem Cell Culture and Differentiation (Air-Liquid Interface)

This protocol describes the culture of mouse airway basal stem cells (mABSCs) and their differentiation at the air-liquid interface (ALI) to form a pseudostratified epithelium.

Materials:

- mABSCs
- DMEM/F12 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Transwell inserts (6.5 mm)
- Collagen-coated plates
- PneumaCult™-Ex Plus Medium
- PneumaCult™-ALI Medium



- Hydrocortisone
- Heparin

Procedure:

- Expansion of mABSCs: Culture mABSCs in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Seeding on Transwell Inserts: Seed 5 x 104 mABSCs onto collagen-coated 6.5 mm
 Transwell inserts in PneumaCult™-Ex Plus Medium.
- Submerged Culture: Culture the cells submerged for 3-4 days until they reach 100% confluency.
- Airlifting: To initiate differentiation, remove the apical medium and switch the basal medium to PneumaCult™-ALI Medium supplemented with hydrocortisone and heparin. This is referred to as air-lifting.[5]
- Differentiation: Maintain the ALI cultures for 14 days, changing the basal medium every 2-3 days. The cells will differentiate into a pseudostratified epithelium containing ciliated and secretory cells.[5][6]

WIC1 Treatment of Airway Basal Stem Cells

Materials:

- Differentiated ALI cultures of mABSCs
- WIC1 (dissolved in DMSO)
- CHIR99021 (dissolved in DMSO)
- PneumaCult™-ALI Medium

Procedure:



- On day 10 of ALI culture, add the indicated concentrations of WIC1 and/or CHIR99021 to the basal medium.
- A typical treatment involves a final concentration of 5 μ M CHIR to induce hyperproliferation, with varying concentrations of **WIC1** (e.g., 100 nM, 1 μ M) to assess its inhibitory effect.[4]
- Include a DMSO vehicle control.
- Continue the treatment for the desired duration (e.g., 4 days for differentiation studies).
- Replenish the medium with fresh compounds every 2 days.

Immunofluorescence Staining for Ciliated and Basal Cells

This protocol is for visualizing and quantifying ciliated and basal cells in ALI cultures.

Materials:

- 4% Paraformaldehyde (PFA)
- Phosphate-Buffered Saline (PBS)
- Blocking buffer (e.g., 5% donkey serum in PBS with 0.3% Triton X-100)
- Primary antibodies: anti-acetylated α-tubulin (for cilia), anti-KRT5 (for basal cells)
- Fluorophore-conjugated secondary antibodies
- DAPI (for nuclear counterstaining)
- · Mounting medium

Procedure:

Fixation: Fix the ALI cultures in 4% PFA for 15 minutes at room temperature.



- Permeabilization: Wash with PBS and permeabilize with 0.3% Triton X-100 in PBS for 10 minutes.
- Blocking: Block with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
- Secondary Antibody Incubation: Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
- Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
- Mounting: Wash with PBS, excise the Transwell membrane, and mount on a glass slide with mounting medium.
- Imaging: Visualize using a fluorescence or confocal microscope.

Quantitative Real-Time PCR (qPCR)

This protocol is for measuring the expression of Wnt target genes.

Materials:

- BEAS2B cells
- RNA extraction kit (e.g., RNeasy Mini Kit)
- cDNA synthesis kit
- qPCR master mix (e.g., TaqMan PCR Master Mix)
- Primers/probes for target genes (CCND1, CTNNB1, MYC) and a housekeeping gene (e.g., GAPDH).[4]

Procedure:

• Cell Treatment: Treat BEAS2B cells with DMSO, 5 μ M CHIR, or 5 μ M CHIR + 1 μ M **WIC1** for 48 hours.[3]



- RNA Extraction: Isolate total RNA from the treated cells using an RNA extraction kit according to the manufacturer's instructions.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA.
- qPCR: Perform qPCR using the appropriate primers/probes for the target and housekeeping genes.
- Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the DMSO control.[7]

Cell Viability Assay

This protocol is for assessing the cytotoxicity of WIC1.

Materials:

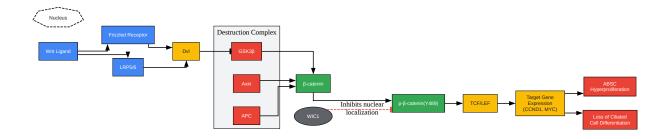
- BEAS2B cells
- 96-well opaque plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Cell Seeding: Seed BEAS2B cells in a 96-well opaque plate.
- Treatment: Treat the cells with varying concentrations of WIC1 for 24 hours.
- Assay: Perform the CellTiter-Glo® assay according to the manufacturer's protocol.[8][9] This
 involves adding the reagent, incubating to lyse the cells and stabilize the luminescent signal,
 and then measuring luminescence.
- Data Analysis: Normalize the luminescence readings to the control (DMSO-treated) wells to determine the percentage of viable cells.



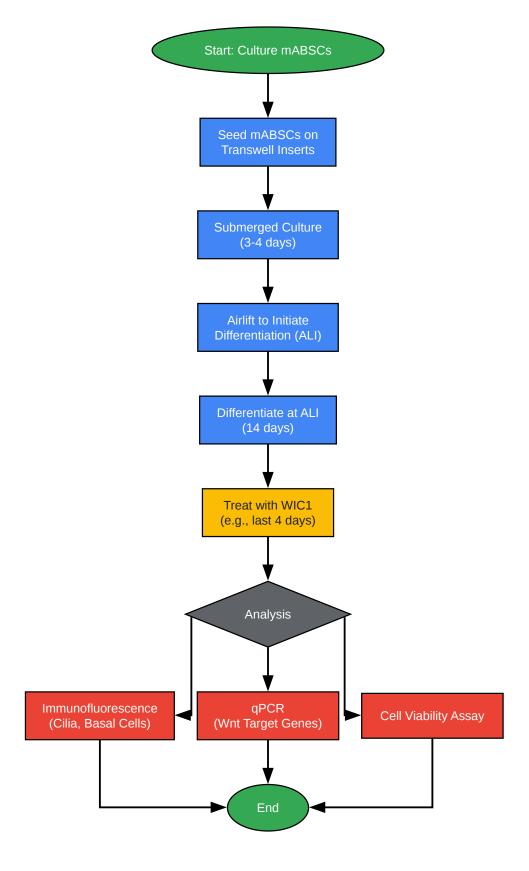
Visualizations



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Caption: **WIC1** inhibits the nuclear localization of p- β -cateninY489.





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Caption: Experimental workflow for **WIC1** treatment of airway basal stem cells.



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